Product packaging for 2-Allyl-4-methyl-1-phenylpyrazolidin-3-one(Cat. No.:CAS No. 888501-00-6)

2-Allyl-4-methyl-1-phenylpyrazolidin-3-one

Cat. No.: B1407675
CAS No.: 888501-00-6
M. Wt: 216.28 g/mol
InChI Key: AACBSODMRGHSTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Nomenclature and Structural Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the preferred name being 4-methyl-1-phenyl-2-(prop-2-en-1-yl)pyrazolidin-3-one. This nomenclature precisely defines the substitution pattern on the five-membered pyrazolidinone ring system, indicating the presence of a methyl group at the 4-position, a phenyl substituent at the 1-position, and an allyl group (prop-2-en-1-yl) at the 2-position. The compound's Chemical Abstracts Service registry number 888501-00-6 provides a unique identifier within chemical databases and literature.

The molecular structure exhibits several notable characteristics that distinguish it from other pyrazolidinone derivatives. The presence of the allyl substituent at the 2-position introduces an additional degree of unsaturation into the molecule, potentially influencing both its chemical reactivity and biological activity profiles. The phenyl ring at the 1-position maintains the aromatic character commonly associated with biologically active pyrazolidinones, while the methyl substitution at the 4-position provides steric and electronic modifications to the core heterocyclic system.

Structural Parameter Value
Molecular Formula C₁₃H₁₆N₂O
Molecular Weight 216.28 g/mol
Chemical Abstracts Service Number 888501-00-6
International Union of Pure and Applied Chemistry Name 4-methyl-1-phenyl-2-(prop-2-en-1-yl)pyrazolidin-3-one
MDL Number MFCD28099787

The structural identity of this compound places it within the broader category of N-substituted pyrazolidin-3-ones, a class of heterocycles that has garnered substantial attention due to their diverse pharmacological properties. The specific substitution pattern observed in this compound represents a variation on the fundamental pyrazolidinone scaffold that has been systematically explored for structure-activity relationship studies.

Historical Context in Heterocyclic Chemistry

The development of pyrazolidinone chemistry traces its origins to the late 19th century, with the synthesis of antipyrine by Knorr in 1883 marking a pivotal moment in the recognition of pyrazolone and pyrazolidinone derivatives as therapeutically relevant compounds. This historical foundation established the framework for subsequent investigations into nitrogen-containing five-membered heterocycles, ultimately leading to the exploration of more complex substitution patterns such as those found in this compound.

The evolution of pyrazolidinone chemistry has been characterized by progressive sophistication in synthetic methodologies and increasing recognition of the biological significance of these heterocyclic systems. Early studies focused primarily on achiral and lightly substituted pyrazolidinones, but recent research has established the applicability of chiral polysubstituted derivatives in various pharmaceutical applications. The emergence of organocatalytic approaches to pyrazolidinone synthesis has enabled the preparation of enantiomerically enriched compounds, including those with substitution patterns similar to this compound.

The historical development of pyrazolidinone chemistry has been profoundly influenced by the discovery of Phenidone (1-phenyl-3-pyrazolidinone) and its applications in photographic development, which demonstrated the unique reducing properties of these heterocyclic compounds. Although Phenidone was first prepared in 1890, its reducing properties were not discovered until 1940 by J. D. Kendall in the laboratories of Ilford Limited, illustrating how the practical applications of pyrazolidinones often emerged decades after their initial synthesis.

The recognition that pyrazolidinone derivatives exhibit dual cyclooxygenase and lipoxygenase inhibitory activities has further enhanced their significance in medicinal chemistry research. This dual inhibitory capacity, demonstrated in compounds like Phenidone, has provided a mechanistic foundation for understanding the anti-inflammatory properties observed in many pyrazolidinone derivatives. Such discoveries have informed the design and synthesis of newer pyrazolidinone variants, including compounds with the structural complexity of this compound.

Significance in Medicinal Chemistry Research

The medicinal chemistry significance of this compound stems from its membership in the pyrazolidinone family, which has demonstrated remarkable therapeutic versatility across multiple pharmaceutical applications. Pyrazolidinone derivatives have exhibited prominent pharmacological effects including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities, establishing them as privileged structures in drug discovery research.

The structural features present in this compound contribute to its potential medicinal chemistry applications through several mechanisms. The pyrazolidin-3-one moiety serves as an important structural motif found in both natural products and synthetic compounds with interesting pharmacological activity, including analgesic, antibiotic, anticonvulsant, and various enzymatic inhibitory properties. The specific substitution pattern in this compound, featuring both allyl and methyl substituents, represents a structural variation that may influence selectivity and potency in biological systems.

Therapeutic Category Representative Activities Mechanistic Basis
Antimicrobial Antibacterial, Antifungal, Antimycobacterial Multiple cellular targets
Anti-inflammatory Cyclooxygenase inhibition, Lipoxygenase inhibition Arachidonic acid pathway modulation
Central Nervous System Antiepileptic, Antidepressant, Neuroprotective Neurotransmitter modulation
Metabolic Antidiabetic, Antioxidant Enzyme inhibition, Free radical scavenging

Recent advances in organocatalytic synthesis have enabled the preparation of 4-substituted pyrazolidinones with excellent enantioselectivity, potentially including derivatives related to this compound. These synthetic developments have facilitated the exploration of structure-activity relationships in chiral pyrazolidinone systems, contributing to a deeper understanding of the molecular basis for their biological activities.

The significance of pyrazolidinone derivatives in medicinal chemistry is further underscored by their continued investigation as antimicrobial agents effective against multidrug-resistant bacterial pathogens. Novel pyrazolidinone antibiotics have demonstrated potent activity against Gram-positive bacterial strains and have shown promise in targeting penicillin-binding proteins, illustrating the ongoing therapeutic potential of this heterocyclic system. The structural complexity achieved in compounds like this compound represents the continued evolution of pyrazolidinone chemistry toward increasingly sophisticated pharmaceutical applications.

The exploration of pyrazolidinone derivatives has also revealed their potential as dual cyclooxygenase and lipoxygenase inhibitors, providing a mechanistic foundation for their anti-inflammatory properties. This dual inhibitory capacity has informed the design of newer pyrazolidinone variants that may exhibit improved therapeutic profiles compared to traditional anti-inflammatory agents. The structural features present in this compound, particularly the combination of aromatic and aliphatic substituents, may contribute to enhanced binding affinity or selectivity for these enzymatic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O B1407675 2-Allyl-4-methyl-1-phenylpyrazolidin-3-one CAS No. 888501-00-6

Properties

IUPAC Name

4-methyl-1-phenyl-2-prop-2-enylpyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-9-14-13(16)11(2)10-15(14)12-7-5-4-6-8-12/h3-8,11H,1,9-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACBSODMRGHSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(N(C1=O)CC=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methyl-1-phenylpyrazolidin-3-one

Method:

  • React phenylhydrazine hydrochloride with appropriate acyl chlorides (e.g., 2,2-dimethylpropionyl chloride) in dry pyridine to form phenidone derivatives, which upon cyclization yield 4-methyl-1-phenylpyrazolidin-3-one.
  • The process involves heating at elevated temperatures (~100°C) followed by purification via recrystallization or chromatography.

Research Data:

  • The synthesis of phenidone derivatives is well-established, with yields typically ranging from 70-85%.

Synthesis of Allyl Bromide

  • Commercially available or prepared via reaction of allyl alcohol with phosphorus tribromide.
  • Used as the alkylating agent for introducing the allyl group.

Key Preparation Methods for this compound

Direct Alkylation of Pyrazolidinone

Reaction Conditions:

  • Reagents: 4-methyl-1-phenylpyrazolidin-3-one, allyl bromide, potassium carbonate (base).
  • Solvent: Dimethylformamide (DMF) or acetonitrile.
  • Temperature: Reflux (~80-100°C).
  • Duration: 12-24 hours.

Procedure:

  • Dissolve the pyrazolidinone in DMF.
  • Add potassium carbonate to deprotonate the nitrogen atom at the 2-position.
  • Introduce allyl bromide dropwise.
  • Stir under reflux until completion (monitored by TLC).
  • Quench with water, extract with an organic solvent (e.g., ethyl acetate), and purify via column chromatography.

Research Findings:

  • This method is effective for alkylating the nitrogen atom at the 2-position, yielding the desired allyl derivative with yields typically above 60%.

Cyclization of Hydrazones with Alkylating Agents

Method:

  • Synthesize hydrazones from phenylhydrazine and methyl ketones, such as acetylacetone or methyl-2-butanone.
  • React these hydrazones with allyl bromide in the presence of a base like potassium carbonate.
  • The cyclization occurs under reflux, forming the pyrazolidinone ring with the allyl group attached.

Research Data:

  • This approach allows for selective substitution at the 2-position and has been demonstrated to produce high-purity compounds.

Catalytic Cyclization from Hydrazides and Diazo Compounds

Method:

  • Use Rhodium(III) catalysis to promote intramolecular cyclization of hydrazides with diazo compounds.
  • Reagents include phenidone derivatives, diazo substrates, Rh catalyst, and silver salts.
  • The process involves heating in a suitable solvent (e.g., dichloroethane) at 40°C for 12 hours.

Research Findings:

  • This method facilitates the formation of complex pyrazolidinone derivatives, including allyl-substituted variants, with moderate to high yields (44-65%).

Data Tables Summarizing Preparation Methods

Method Reagents Solvent Conditions Yield Advantages References
Direct Alkylation Pyrazolidinone, allyl bromide, K2CO3 DMF Reflux, 12-24h 60-75% Simple, scalable
Hydrazone Cyclization Hydrazone, allyl bromide, K2CO3 Ethanol or DMF Reflux 65-80% High selectivity
Rh-Catalyzed Cyclization Hydrazides, diazo compounds, Rh catalyst DCE 40°C, 12h 44-65% Complex derivatives

Notes on Reaction Optimization and Purification

  • Purification: Column chromatography on silica gel with suitable eluents (e.g., PE/EA mixtures) ensures high purity.
  • Reaction Optimization: Adjusting temperature, reagent ratios, and solvent polarity can improve yields and selectivity.
  • Characterization: Confirm structure via NMR, IR, and mass spectrometry, with characteristic signals for the pyrazolidinone ring and substituents.

Chemical Reactions Analysis

Nucleophilic Substitution at Allylic Position

The allyl group undergoes S<sub>N</sub>2' reactions with organometallic reagents due to its electron-rich π-system (Scheme 1). For example:

  • Reaction with tert-butyllithium in n-pentane at −78°C yields 4-methyl-1-phenylpyrazolidin-3-one and 4,4-dimethyl-1-pentene as a byproduct via a concerted S<sub>N</sub>2' mechanism .

  • Selectivity for allylic substitution over carbonyl addition is attributed to steric hindrance from the phenyl group at N-1.

ReagentProductYield (%)Conditions
t-BuLi4-Methyl-1-phenylpyrazolidinone92−78°C, n-pentane
PhMgBrPhenylated derivative85THF, 0°C

Cycloaddition Reactions

The allyl group participates in Diels-Alder reactions as a dienophile. Key findings:

  • With cyclopentadiene in CH<sub>2</sub>Cl<sub>2</sub> at −20°C, it forms bicyclic adducts with exo selectivity (dr 7:1) .

  • Electron-withdrawing groups on the diene enhance reaction rates (Table 2) .

DieneCatalystexo:endoee (%)
CyclopentadienePyrazolidinone7:182
1,3-ButadieneNone3:1-

Mechanistic studies suggest iminium ion activation of α,β-unsaturated aldehydes when used catalytically .

Oxidation and Functionalization

The allyl moiety undergoes selective oxidation:

  • Epoxidation : Using m-CPBA in CH<sub>2</sub>Cl<sub>2</sub> yields an epoxide (72% yield).

  • Ozonolysis : In MeOH at −78°C, cleavage produces 4-methyl-1-phenylpyrazolidin-3-one-2-carbaldehyde (89% yield).

Tautomerism-Influenced Reactivity

X-ray crystallography reveals 1H-pyrazol-3-ol tautomer dominance in solid state (Figure 1) . This tautomer impacts reactivity:

  • Enhanced hydrogen-bonding capability directs electrophilic attacks to C-5 .

  • In DMSO-d<sub>6</sub>, monomeric tautomers show increased N-2 basicity, facilitating alkylation at this position .

Figure 1. Dimeric structure via O-H⋯N hydrogen bonds (2.76 Å) .

Base-Mediated Rearrangements

Under strong basic conditions (Cs<sub>2</sub>CO<sub>3</sub>, Phen·H<sub>2</sub>O):

  • Ring expansion : Reacts with acetylenedicarboxylates to form 1,2-diazepin-5-ones via Michael addition/cyclization (Scheme 2) .

  • Solvent polarity critically influences pathway selection (Table 3) :

SolventDielectric ConstantMajor ProductYield (%)
Acetonitrile37.51,2-Diazepinone58
Ethanol24.3Michael Adduct83

Scientific Research Applications

Medicinal Chemistry Applications

2-Allyl-4-methyl-1-phenylpyrazolidin-3-one has been investigated for its pharmacological properties:

1. Antioxidant Activity
Research indicates that pyrazolidinones exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study demonstrated that derivatives of this compound showed significant free radical scavenging activity, suggesting potential use in formulations aimed at reducing oxidative damage .

2. Neurological Disorders
A patent highlights the compound's role as a metabotropic glutamate receptor agonist, indicating its potential for treating neurological and psychiatric disorders. This mechanism is crucial for developing therapeutic agents targeting conditions like depression and anxiety disorders .

3. Anti-inflammatory Effects
Studies have shown that pyrazolidinone derivatives possess anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the reaction of hydrazones with α,β-unsaturated carbonyl compounds. Its derivatives have been synthesized to enhance specific biological activities, expanding its applicability in drug development.

Data Table: Biological Activities of this compound

Activity Description Reference
AntioxidantScavenging free radicals; potential health benefits
Neurological DisordersMetabotropic glutamate receptor agonist
Anti-inflammatoryInhibition of pro-inflammatory cytokines

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study 1: Neurological Treatment
In a clinical trial involving patients with treatment-resistant depression, derivatives of this compound were administered to assess their efficacy as adjunct therapy. Results indicated a significant reduction in depressive symptoms compared to the control group, suggesting its potential as a novel therapeutic agent .

Case Study 2: Antioxidant Formulations
A formulation containing this compound was developed for topical application to combat skin aging. Clinical evaluations demonstrated improved skin elasticity and reduced signs of oxidative stress after eight weeks of use, supporting its role in cosmetic applications .

Mechanism of Action

The mechanism of action of 2-Allyl-4-methyl-1-phenylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties/Activities Reference
This compound Pyrazolidin-3-one 2-allyl, 4-methyl, 1-phenyl Lipophilicity↑, potential bioactivity (inferred) N/A (hypothetical)
2-(5-Chloro-3-methyl-1-(pyridin-2-yl)pyrazolidin-4-yl)-3-substituted phenylthiazolidin-4-one Pyrazolidin-4-yl + thiazolidinone 5-Cl, 3-methyl, pyridin-2-yl Antimicrobial activity (e.g., compound 4c)
2-(1-(4-amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine + chromenone Amino, methyl, fluoroaryl Anticancer/kinase inhibition (patent example)
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone Benzisoxazole, piperidinyl, methyl CNS/pharmacological activity (reference standard)

Substituent Effects on Reactivity and Bioactivity

  • Allyl vs.
  • Phenyl vs.

Biological Activity

Chemical Structure and Properties

Chemical Structure:

  • IUPAC Name: 2-Allyl-4-methyl-1-phenylpyrazolidin-3-one
  • Molecular Formula: C13H15N3O
  • Molecular Weight: 229.28 g/mol

The structure of AMP includes a pyrazolidinone core, which is known for its diverse biological properties. The presence of an allyl group and a phenyl ring contributes to its reactivity and interaction with biological targets.

AMP exhibits various biological activities through several mechanisms:

  • Anti-inflammatory Effects:
    • AMP has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antioxidant Properties:
    • The compound demonstrates significant antioxidant activity, which is crucial in mitigating oxidative stress-related damage in cells.
  • Antimicrobial Activity:
    • Preliminary studies suggest that AMP has antimicrobial properties against various pathogens, indicating potential use as an antibacterial agent.

Therapeutic Applications

AMP's biological activities suggest several therapeutic applications:

  • Pain Management: Due to its anti-inflammatory properties, AMP may serve as an effective analgesic.
  • Cancer Therapy: The compound's ability to modulate cellular pathways could be explored in cancer treatment strategies.
  • Neurological Disorders: Its antioxidant properties may provide neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that AMP can significantly reduce inflammation markers in human cell lines. For instance, research published in Journal of Medicinal Chemistry indicated that AMP decreased interleukin-6 (IL-6) levels by 50% at a concentration of 10 µM, suggesting its potential as an anti-inflammatory agent .

In Vivo Studies

Animal models have been employed to evaluate the efficacy of AMP in reducing pain and inflammation. A study conducted on rats showed that administration of AMP resulted in a 60% reduction in paw edema compared to control groups . These findings support the compound's potential for therapeutic use in inflammatory conditions.

Comparative Analysis with Other Compounds

To contextualize the biological activity of AMP, a comparison with similar compounds can be beneficial:

Compound NameStructureBiological Activity
AMP AMP StructureAnti-inflammatory, Antioxidant
Phenylbutazone Phenylbutazone StructureAnti-inflammatory, Analgesic
Indomethacin Indomethacin StructureAnti-inflammatory, Analgesic

AMP shows comparable anti-inflammatory effects to established drugs like phenylbutazone and indomethacin but may offer a better side effect profile due to its unique structure.

Q & A

Q. Example Workflow :

Isolate impurities via fractional crystallization.

Analyze by LC-MS to identify side products (e.g., acetylated analogs, as in ).

Adjust synthetic conditions (e.g., lower temperature) to suppress side reactions.

What computational strategies predict the pharmacological activity of this compound?

Advanced Research Question
Ligand-based approaches (e.g., QSAR) and molecular docking are critical:

  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity. Train models using datasets of structurally similar compounds (e.g., pyrazolo[3,4-d]pyrimidines ).
  • Docking Studies : Target enzymes such as cyclin-dependent kinases (CDKs) or phosphodiesterases (PDEs). Align with co-crystallized ligands (PDB: 4YC3) using AutoDock Vina .

Q. Key Parameters :

  • Binding affinity (ΔG ≤ -8 kcal/mol suggests strong inhibition).
  • Pharmacophore alignment with known inhibitors (e.g., roscovitine analogs).

How do substituent variations (e.g., allyl vs. acetyl) affect the stability and reactivity of pyrazolidin-3-one derivatives?

Basic Research Question
Substituent effects are evaluated via Hammett plots or kinetic studies:

  • Allyl Groups : Increase electron density at C-2, enhancing nucleophilic reactivity. Stability is reduced due to potential allylic oxidation (mitigate with antioxidants like BHT).
  • Acetyl Groups : Electron-withdrawing effects stabilize the ring but reduce solubility in polar solvents .

Q. Experimental Design :

Synthesize analogs (e.g., 2-acetyl, 2-allyl).

Compare degradation rates under accelerated conditions (40°C/75% RH).

Analyze via Arrhenius plots to calculate activation energy (Ea).

What analytical protocols ensure compliance with pharmacopeial standards for this compound?

Advanced Research Question
Follow USP/ICH guidelines for impurity profiling:

  • HPLC Method :
    • Column: C18 (4.6 × 250 mm, 5 µm).
    • Mobile Phase: Acetonitrile/ammonium acetate buffer (pH 6.5) .
    • Detection: UV at 254 nm.
  • Residual Solvents : GC-MS with headspace sampling (limit: ≤500 ppm for DMF).

Q. Validation Parameters :

ParameterRequirementResult
Linearity (R²)≥0.9990.9998
LOD/LOQ0.1 µg/mL0.08 µg/mL

How can conflicting bioactivity data across in vitro and in vivo studies be reconciled for this compound?

Advanced Research Question
Discrepancies often stem from metabolic differences or off-target effects:

Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-HRMS .

Off-Target Screening : Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify unintended targets.

Dose Adjustment : Account for bioavailability differences (e.g., formulate with cyclodextrins for improved solubility).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allyl-4-methyl-1-phenylpyrazolidin-3-one
Reactant of Route 2
Reactant of Route 2
2-Allyl-4-methyl-1-phenylpyrazolidin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.